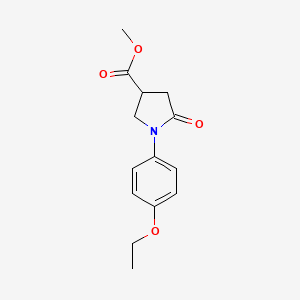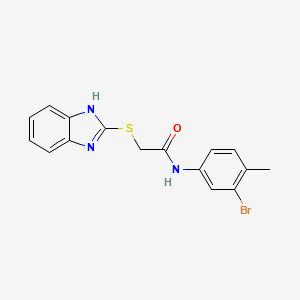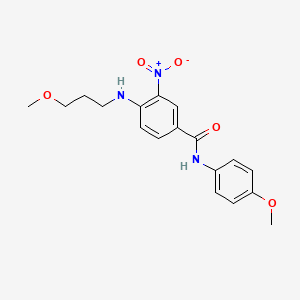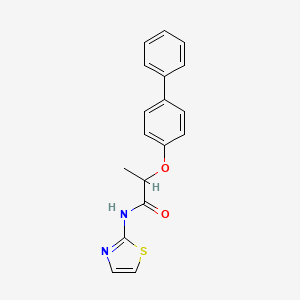![molecular formula C26H22BrN5O2S2 B4168620 2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4168620.png)
2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Descripción general
Descripción
2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a brominated benzamide, a phenothiazine moiety, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common method involves the following steps:
Bromination of Benzamide: Benzamide is brominated using bromine in the presence of a suitable catalyst to yield 2-bromobenzamide.
Formation of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving appropriate precursors such as hydrazine and carbon disulfide.
Attachment of the Phenothiazine Moiety: The phenothiazine moiety is introduced through a nucleophilic substitution reaction, where the phenothiazine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the brominated benzamide with the triazole-phenothiazine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenothiazine moiety can undergo redox reactions, which can be utilized to modify the electronic properties of the compound.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidized or Reduced Forms: The phenothiazine moiety can yield different oxidation states, leading to compounds with varied electronic properties.
Aplicaciones Científicas De Investigación
2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound’s ability to modulate enzyme activity makes it a candidate for studying enzyme inhibition and protein interactions.
Material Science: Its unique electronic properties are explored for use in organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide involves:
DNA Intercalation: The phenothiazine moiety can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It can modulate various cellular pathways, affecting processes like apoptosis and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-methylbenzamide: A simpler analog lacking the triazole and phenothiazine moieties.
Phenothiazine Derivatives: Compounds like chlorpromazine, which also feature the phenothiazine core but with different substituents.
Triazole-Containing Compounds: Compounds like fluconazole, which contain the triazole ring but are used for different applications.
Uniqueness
2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
2-bromo-N-[1-[4-methyl-5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN5O2S2/c1-16(28-25(34)17-9-3-4-10-18(17)27)24-29-30-26(31(24)2)35-15-23(33)32-19-11-5-7-13-21(19)36-22-14-8-6-12-20(22)32/h3-14,16H,15H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAQBYKIJYVQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4168547.png)

![ethyl 3-[({[5-(1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4168556.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B4168559.png)
![methyl 2-chloro-5-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4168574.png)
![N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4168585.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168595.png)
![N-[2-(2-methoxyanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B4168605.png)
![1-(3-nitrophenyl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}ethanone](/img/structure/B4168612.png)
![2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4168626.png)
![6-(4-Methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B4168629.png)


